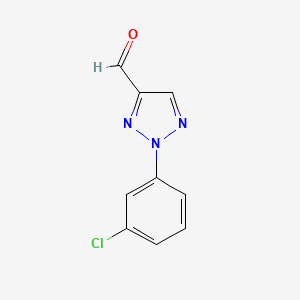

2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde” likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a chlorophenyl group and a carbaldehyde group attached to it .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition or condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorophenyl group and the electron-donating aldehyde group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar aldehyde group might increase its solubility in polar solvents .科学的研究の応用

Application in Spasmolytic Drug Development

Scientific Field

Pharmacology

Summary of Application

This compound has been investigated for its potential use in the development of spasmolytic drugs, which are designed to relieve spasms of smooth muscle.

Methods of Application

The compound is synthesized and then subjected to various pharmacological tests, including molecular docking and in vitro antimicrobial, cytotoxic, anti-inflammatory activity, and ex vivo spasmolytic activity assessments.

Results and Outcomes

The studies have shown promising results, indicating that the compound could lead to the development of new antispasmodic medications .

Application in Anti-Inflammatory Drug Synthesis

Summary of Application

The triazole derivative is explored for its anti-inflammatory properties, potentially leading to the synthesis of new anti-inflammatory drugs.

Methods of Application

The compound’s structure is modified to enhance its interaction with inflammatory mediators, and its effects are measured using various biochemical assays.

Results and Outcomes

Research has indicated that modifications of the compound can result in potent anti-inflammatory effects, which are quantified through the inhibition of key inflammatory mediators .

These additional applications highlight the versatility of “2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde” in scientific research and its potential to contribute to various fields of study. For the most current and detailed information, consulting the latest scientific literature is recommended.

Application in Anticonvulsant and Analgesic Drug Research

Scientific Field

Neuropharmacology

Summary of Application

This compound has been studied for its potential use in the development of drugs with anticonvulsant and analgesic properties, which are crucial for treating conditions like epilepsy and neuropathic pain.

Methods of Application

The compound is synthesized and tested in various acute models of epilepsy, such as maximal electroshock (MES) and psychomotor (6 Hz, 32 mA) seizure tests, as well as in models of tonic pain like the formalin test.

Results and Outcomes

The research has yielded promising results, with some derivatives showing more beneficial ED50 and protective index values than reference drugs like valproic acid. Additionally, the compounds have been evaluated for neurotoxic and hepatotoxic properties, showing no significant cytotoxic effects .

Application in Anti-Inflammatory Research

Scientific Field

Immunopharmacology

Summary of Application

The triazole derivative is being researched for its anti-inflammatory effects, which could lead to the development of new anti-inflammatory medications.

Methods of Application

The compound’s anti-inflammatory potential is assessed through its inhibitory response against the expression and activities of vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.

Results and Outcomes

Studies have revealed that a large number of pyrimidines, which can be synthesized from triazole derivatives, exhibit potent anti-inflammatory effects. The structure–activity relationships (SARs) of these compounds are discussed in detail to guide the synthesis of novel analogs with enhanced activities and minimal toxicity .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(3-chlorophenyl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-7-2-1-3-9(4-7)13-11-5-8(6-14)12-13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSSXGKTDMPCHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,4-Difluorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2947434.png)

![3-[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2947436.png)

![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)

![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)

![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)

![N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2947457.png)